molecular formula C10H11BrS B1293191 1-Bromo-3-(cyclopropylmethyl)thiobenzene CAS No. 1000576-47-5

1-Bromo-3-(cyclopropylmethyl)thiobenzene

Cat. No.: B1293191
CAS No.: 1000576-47-5
M. Wt: 243.17 g/mol
InChI Key: BIDNDPBMKWOGQG-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclopropylmethyl)thiobenzene is an organic compound with the molecular formula C10H11BrS It is a brominated thiobenzene derivative, characterized by the presence of a bromine atom and a cyclopropylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclopropylmethyl)thiobenzene can be synthesized through a multi-step process involving the bromination of 3-(cyclopropylmethyl)thiobenzene. The typical synthetic route includes:

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-3-(cyclopropylmethyl)thiobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new derivatives.

    Oxidation and Reduction: The thiobenzene moiety can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols or other reduced forms.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate).

Major Products:

  • Substituted thiobenzenes, sulfoxides, sulfones, and biaryl compounds.

Scientific Research Applications

1-Bromo-3-(cyclopropylmethyl)thiobenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclopropylmethyl)thiobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-3-(cyclopropylmethyl)thiobenzene can be compared with other brominated thiobenzenes and cyclopropylmethyl derivatives:

    1-Bromo-3-cyclopropylbenzene: Lacks the sulfur atom, leading to different reactivity and applications.

    3-(Cyclopropylmethyl)thiobenzene: Lacks the bromine atom, affecting its ability to undergo substitution and coupling reactions.

    1-Bromo-4-(cyclopropylmethyl)thiobenzene: Positional isomer with different reactivity due to the position of the substituents on the benzene ring.

Properties

IUPAC Name

1-bromo-3-(cyclopropylmethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDNDPBMKWOGQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650259
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-47-5
Record name 1-Bromo-3-[(cyclopropylmethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)(cyclopropylmethyl)sulfane
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